6-Ethoxyquinoline-4-carboxylic acid
CAS No.: 525-39-3
Cat. No.: VC15966687
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 525-39-3 |
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Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | 6-ethoxyquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C12H11NO3/c1-2-16-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15) |
Standard InChI Key | SUCSQKWIHAXNTM-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC2=C(C=CN=C2C=C1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Ethoxyquinoline-4-carboxylic acid features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethoxy group (–OCH₂CH₃) is substituted at the 6-position, while the carboxylic acid (–COOH) resides at the 4-position (Figure 1) . This arrangement creates distinct electronic and steric effects:
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Electron-donating ethoxy group: Enhances resonance stabilization of the quinoline ring, influencing reactivity at adjacent positions.
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Carboxylic acid functionality: Introduces acidity (pKa ≈ 4.2–4.8) and enables hydrogen bonding, critical for interactions with biological targets .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₁NO₃ | |
Molecular weight | 217.22 g/mol | |
CAS number | 525-39-3 | |
SMILES notation | CCOC₁=CC₂=C(C=C₁)N=C(C=C₂)C(=O)O | |
Solubility (water) | Low (hydrophobic core) |
Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
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Carboxylic acid: Participates in acid-base reactions, esterification, and amide formation. Under basic conditions, deprotonation yields a carboxylate anion, enhancing solubility .
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Ethoxy group: Susceptible to hydrolysis under acidic or alkaline conditions, forming 6-hydroxyquinoline-4-carboxylic acid .
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Quinoline ring: Undergoes electrophilic substitution at the 5- and 8-positions due to electron-rich aromatic regions .
Synthesis Methodologies
Doebner-Modified Three-Component Reaction
A scalable synthesis involves a one-pot reaction modeled after the Doebner reaction, utilizing:
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Aniline derivatives: Electron-deficient anilines (e.g., 6-ethoxyaniline) as nitrogen sources.
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Aldehydes: Aromatic aldehydes (e.g., benzaldehyde) for quinoline ring formation.
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Pyruvic acid: Introduces the carboxylic acid group via condensation .
Mechanistic Insights:
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Imine formation: Aniline and aldehyde condense to form an imine intermediate.
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Cyclization: Pyruvic acid reacts with the imine, yielding dihydroquinoline.
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Oxidation: Spontaneous air oxidation or hydrogen transfer converts dihydroquinoline to the aromatic quinoline .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Yield |
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Temperature | 65°C | 72–78% |
Solvent | Acetonitrile/ethanol | - |
Catalyst | None (uncatalyzed) | - |
Reaction time | 20–24 hours | - |
This method achieves gram-scale production (up to 370 g) with minimal byproducts, making it industrially viable .
Pfitzinger Reaction Adaptations
Alternative routes employ the Pfitzinger reaction, where isatin derivatives react with ketones in alkaline conditions to form quinoline-4-carboxylic acids . For 6-ethoxy variants, ethoxy-substituted isatins may serve as precursors, though this approach requires stringent control over oxidation states .
Biological Activities and Applications
Antibacterial Properties
Structural analogs demonstrate broad-spectrum activity against Bacillus subtilis and Escherichia coli. The carboxylic acid group facilitates membrane disruption, while the ethoxy moiety may hinder efflux pump mechanisms . For example, 2,3-diphenyl-6-sulfanilamidoquinoline-4-carboxylic acid inhibited E. coli at MIC values of 12.5 µg/mL .
Drug Discovery Scaffold
The compound’s modular structure allows for derivatization:
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Amide formation: Coupling with amines produces prodrugs with improved bioavailability.
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Metal chelation: The quinoline nitrogen and carboxylate enable coordination with transition metals, relevant in anticancer therapies .
Comparative Analysis of Quinoline Carboxylic Acids
Table 3: Structural and Functional Comparison
The ethoxy group confers greater lipophilicity compared to hydroxylated analogs, potentially enhancing blood-brain barrier penetration .
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